2,5-二甲基-1H-吲哚-3-甲醛

货号 B1306482

CAS 编号:

61364-25-8

分子量: 173.21 g/mol

InChI 键: XZAZUQNNIBOTFY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

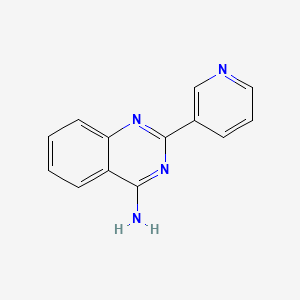

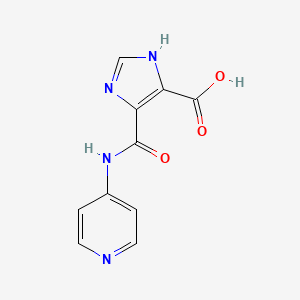

2,5-Dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO. It has a molecular weight of 173.21 . It is a derivative of indole-3-carbaldehyde, which is known to have potent neuroprotective properties .

Molecular Structure Analysis

The InChI code for 2,5-Dimethyl-1H-indole-3-carbaldehyde is 1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-13)8(2)12-11/h3-6,12H,1-2H3 . This indicates the presence of two methyl groups at the 2nd and 5th positions of the indole ring, and a carbaldehyde group at the 3rd position.Chemical Reactions Analysis

Indole-3-carbaldehyde and its derivatives are known to participate in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product .科学研究应用

-

Multicomponent Reactions (MCRs)

- Field : Organic Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives are used as precursors in the synthesis of biologically active structures. They are particularly useful in Multicomponent Reactions (MCRs), which are a type of reaction where more than two starting materials combine to form a single product .

- Method : The inherent functional groups in 1H-Indole-3-carbaldehyde derivatives can undergo C–C and C–N coupling reactions and reductions easily, making them ideal for MCRs .

- Results : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They are significant synthetic strategies in medicinal and pharmaceutical chemistry .

-

Synthesis of Biologically Active Structures

- Field : Medicinal Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives are used as chemical precursors for generating biologically active structures. These structures have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .

- Method : The synthesis involves the use of 1H-Indole-3-carbaldehyde and its derivatives as precursors. The inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

- Results : The resulting biologically active structures have shown potential in the treatment of various health conditions .

-

Antifungal Properties

- Field : Microbiology

- Application : Indole-3-carbaldehyde has antifungal properties . It partially accounts for the protection from chytridiomycosis seen in amphibian species which carry Janthinobacterium lividum on their skin .

- Method : The exact method of application is not specified, but it likely involves the application of the compound to the skin of the amphibians .

- Results : The results show a decrease in the incidence of chytridiomycosis in amphibians that carry Janthinobacterium lividum on their skin .

-

Preparation of Curcumin Derivatives

- Field : Organic Chemistry

- Application : While not directly related to 2,5-Dimethyl-1H-indole-3-carbaldehyde, Indole-5-carboxaldehyde, a similar compound, is used as a reactant in the preparation of curcumin derivatives . These derivatives have anti-proliferative and anti-inflammatory properties .

- Method : The synthesis likely involves the reaction of Indole-5-carboxaldehyde with other reactants to form the curcumin derivatives .

- Results : The resulting curcumin derivatives have shown potential as anti-proliferative and anti-inflammatory agents .

-

Synthesis of Pharmaceutically Active Compounds

- Field : Pharmaceutical Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .

- Method : Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

- Results : The resulting compounds are used in the synthesis of various pharmaceutically active compounds .

-

Preparation of Indole Alkaloids

- Field : Organic Chemistry

- Application : 1H-Indole-3-carbaldehyde and its derivatives are used in the synthesis of indole alkaloids .

- Method : The synthesis involves the use of 1H-Indole-3-carbaldehyde and its derivatives as precursors .

- Results : The resulting indole alkaloids have shown potential in various applications .

属性

IUPAC Name |

2,5-dimethyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-13)8(2)12-11/h3-6,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAZUQNNIBOTFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390077 |

Source

|

| Record name | 2,5-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-1H-indole-3-carbaldehyde | |

CAS RN |

61364-25-8 |

Source

|

| Record name | 2,5-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

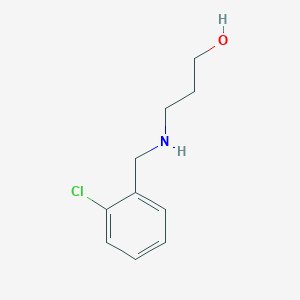

3-(2-Chloro-benzylamino)-propan-1-ol

69739-55-5

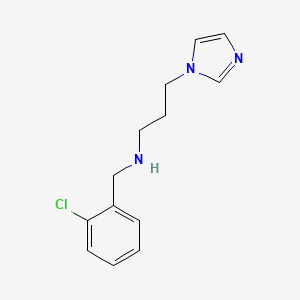

(2-Chloro-benzyl)-(3-imidazol-1-yl-propyl)-amine

626209-20-9

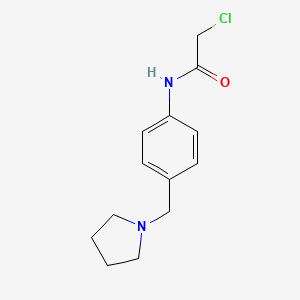

![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)

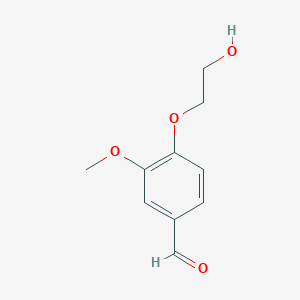

![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)